molecular formula C14H19N3O5 B3027322 (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1286207-41-7

(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No. B3027322
CAS RN: 1286207-41-7
M. Wt: 309.32
InChI Key: VZFLNSWDDBREJL-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.

Scientific Research Applications

Asymmetric Synthesis

(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate has been used in asymmetric synthesis processes. For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was described, emphasizing the efficient synthesis of chiral pyrrolidine derivatives (Chung et al., 2005).

Radioprotective Effects

Research has explored the potential radioprotective effects of compounds related to (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate. Novel chiral nitronyl nitroxyl radicals were synthesized, and their cytotoxic and radioprotective effects were evaluated, indicating potential applications in radioprotection (Qin et al., 2009).

Stability and Reduction Resistance

Studies on pyrrolidine nitroxides, which are structurally related to (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate, have shown their high resistance to bioreduction, making them useful in various biomedical applications. For example, the stability of these compounds to reduction with ascorbate was investigated, which is significant for their use as molecular probes and labels in biophysics and biomedical research (Taratayko et al., 2022).

Supramolecular Chemistry

The compound has applications in supramolecular chemistry. Research on oxopyrrolidine analogues, similar in structure to (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate, has revealed their ability to form diverse supramolecular arrangements influenced by weak intermolecular interactions. This insight demonstrates the potential of such compounds in the construction of complex molecular assemblies (Samipillai et al., 2016).

Chemical Synthesis and Characterization

This compound has also been a focus in the fields of chemical synthesis and characterization. Various studies have described the synthesis, characterization, and application of related tert-butyl pyrrolidine-1-carboxylate derivatives, highlighting their relevance in organic chemistry and materials science (Nguyen et al., 2009).

properties

IUPAC Name

tert-butyl (3S)-3-(3-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-8-6-10(9-16)21-12-11(17(19)20)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFLNSWDDBREJL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120659
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate

CAS RN

1286207-41-7
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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